2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine
CAS No.: 1776113-93-9
Cat. No.: VC11705087
Molecular Formula: C10H10FN7O
Molecular Weight: 263.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1776113-93-9 |
|---|---|
| Molecular Formula | C10H10FN7O |
| Molecular Weight | 263.23 g/mol |
| IUPAC Name | 2-fluoro-N-(3-methoxy-1-methylpyrazol-4-yl)-7H-purin-6-amine |
| Standard InChI | InChI=1S/C10H10FN7O/c1-18-3-5(9(17-18)19-2)14-8-6-7(13-4-12-6)15-10(11)16-8/h3-4H,1-2H3,(H2,12,13,14,15,16) |
| Standard InChI Key | UXSFMPMOTWVIGC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC)NC2=NC(=NC3=C2NC=N3)F |
| Canonical SMILES | CN1C=C(C(=N1)OC)NC2=NC(=NC3=C2NC=N3)F |
Introduction
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine is a complex organic compound with a molecular formula of C10H10FN7O and a molecular weight of 263.23 g/mol . This compound belongs to the purine class, which is a significant group of heterocyclic aromatic organic compounds. Purines are crucial in various biological processes, including DNA and RNA synthesis, and they play roles in energy metabolism and signaling pathways.
Synthesis and Preparation
While specific synthesis details for 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine are not readily available, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. These reactions typically involve nucleophilic substitutions, condensations, and other organic transformations to assemble the complex heterocyclic framework.
Biological and Pharmacological Significance
Purine derivatives are known for their diverse biological activities, including roles in signaling pathways and as potential therapeutic agents. While specific biological data for 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine is limited, related compounds have shown potential in various therapeutic areas, such as oncology and inflammation .
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine, future studies could focus on its synthesis optimization, biological activity assessment, and potential applications in medicine. The compound's structural features suggest it could be a candidate for further modification to enhance its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume